1-Methyl-L-histidine dihydrochloride
Overview
Description
1-Methyl-L-histidine dihydrochloride is a derivative of the essential amino acid L-histidine, which plays a crucial role in protein synthesis and enzyme functions within the body. L-histidine itself is involved in tissue growth and repair, and its concentration in the body is tightly regulated .
Synthesis Analysis
The synthesis of L-histidine methyl ester dihydrochloride, a compound related to 1-Methyl-L-histidine dihydrochloride, can be achieved through a slow evaporation solution growth method at ambient temperature. This method allows for the formation of semi-organic single crystals suitable for various analyses .
Molecular Structure Analysis
The molecular structure of L-histidine dihydrochloride has been determined using single-crystal X-ray diffraction. The L-histidine moiety in this complex exists as a dication with the carboxylic group, amino nitrogen, and the imidazole ring all being protonated. The conformation of the histidine molecule in this structure is described by the N-Cα-Cβ-Cγ torsion angle, indicating a specific spatial arrangement .
Chemical Reactions Analysis
In the context of chemical reactions, L-histidine can form stable complexes with copper ions, as demonstrated in a colorimetric detection method. The imidazole ring and carboxyl group of L-histidine coordinate with Cu2+ ions, which can be used to quantitatively determine the concentration of L-histidine in samples .
Physical and Chemical Properties Analysis
The physical and chemical properties of L-histidine methyl ester dihydrochloride have been extensively characterized. The crystal exhibits no absorption between wavelengths of 230 to 1000 nm, and its optical band gap is estimated to be 5.35 eV. The thermal behavior has been investigated through thermogravimetric and differential thermal analyses, and the nonlinear optical property of the crystal has been confirmed . Additionally, the mutual diffusion coefficients of L-histidine methyl ester dihydrochloride in aqueous solutions have been measured, providing insights into the thermodynamic and kinetic behavior of this amino acid derivative .
The gas chromatographic method has been developed to determine 1- and 3-methylhistidine in biological fluids, which involves derivatization to N-trifluoroacetyl-O-isobutyl esters and analysis by gas chromatography with an ionization-resonance detector. This method has a detection limit of 50 ng per sample .
Scientific Research Applications
Structural and Optical Applications
1-Methyl-L-histidine dihydrochloride has been studied for its structural and optical properties. Albert and Gonsago (2020) investigated the crystal structure and optical characteristics of L-histidinium methyl ester dihydrochloride, finding it suitable for nonlinear optical applications due to its efficient harmonic generation and optical transmittance in the UV and visible regions (Albert & Gonsago, 2020).
Biochemical Studies and Diffusion Coefficients
Research on the biochemical properties of 1-methyl-L-histidine dihydrochloride has been conducted to understand its diffusion in aqueous solutions. Rodrigo et al. (2015) measured mutual diffusion coefficients of L-histidine methyl ester dihydrochloride, providing insights into its thermodynamic and kinetic behavior in solutions (Rodrigo et al., 2015).
Role in Physiology and Disease
The physiological importance of histidine derivatives, including 1-methyl-L-histidine, has been explored. Holeček (2020) discussed the roles of these derivatives in processes like proton buffering, metal ion chelation, and erythropoiesis, suggesting potential therapeutic applications (Holeček, 2020).
Synthesis and Applications in Molecular Biology
The synthesis of natural products using 1-methyl-L-histidine dihydrochloride as a precursor has been reported. Wiles and Watts (2007) described an efficient synthesis strategy for L-anserine, employing 1-methyl-L-histidine dihydrochloride as a starting material (Wiles & Watts, 2007).
Role in Carnosine Physiology
The significance of 1-methyl-L-histidine dihydrochloride in the study of carnosine, a histidine-containing dipeptide, has been explored. Boldyrev, Aldini, and Derave (2013) reviewed the physiological roles of carnosine and related compounds, including their antioxidant capacity and potential in disease therapy (Boldyrev et al., 2013).
properties
IUPAC Name |
(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-10-3-5(9-4-10)2-6(8)7(11)12;;/h3-4,6H,2,8H2,1H3,(H,11,12);2*1H/t6-;;/m0../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODJFJZGWWJHNW-ILKKLZGPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)O)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@@H](C(=O)O)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655129 | |
Record name | 1-Methyl-L-histidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-L-histidine dihydrochloride | |
CAS RN |
69614-06-8 | |
Record name | 1-Methyl-L-histidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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